Ozagrel hydrochloride
CAS No.: 78712-43-3
VCID: VC0001120
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol
* For research use only. Not for human or veterinary use.

Description | Ozagrel hydrochloride is a thromboxane A2 synthase inhibitor . It is used to treat cerebral vasospasm and asthma due to its antiplatelet and anti-inflammatory properties . Specifically, it is used to improve cerebrovascular spasms and symptoms of cerebral ischemia following surgery for subarachnoid hemorrhage, as well as movement disorders associated with acute cerebral thrombosis . Ozagrel hydrochloride functions by inhibiting thromboxane synthetase, which reduces thromboxane A2 production, enhances prostacyclin production, corrects imbalances between these products, and decreases platelet aggregation . By blocking the overproduction of thromboxane A2 (TXA2) without affecting prostaglandin I2 (PGI2) synthesis, ozagrel has therapeutic potential in atherosclerosis, diseases characterized by vasospasm, and bronchospasm . This medication is typically administered in a hospital setting by experienced healthcare professionals . While Ozagrel hydrochloride is beneficial for certain conditions, it may also cause side effects such as injection site reactions, rash, and falling blood pressure . Caution should be exercised in patients with low blood pressure, as Ozagrel hydrochloride may further decrease blood pressure levels . Tests like platelet count and prothrombin time are used to determine blood clotting time when using this medication . Ozagrel has demonstrated antithrombotic, anti-asthma, and anti-allergic activities . In animal models, ozagrel has shown cardioprotective activity by reducing infarct size and thrombus formation in ischemia-induced myocardial injury, as well as hepatoprotective effects by preventing acetaminophen-induced liver injury . It inhibits platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . Another similar antiplatelet agent is clopidogrel, which inhibits platelet activation . |
---|---|
CAS No. | 78712-43-3 |
Product Name | Ozagrel hydrochloride |
Molecular Formula | C13H13ClN2O2 |
Molecular Weight | 264.71 g/mol |
IUPAC Name | (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride |
Standard InChI | InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; |
Standard InChIKey | CWKFWBJJNNPGAM-IPZCTEOASA-N |
SMILES | C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl |
Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl |
Synonyms | 3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid 4-(1-imidazoylmethyl)cinnamic acid OKY 046 OKY-046 ozagrel ozagrel, monohydrochloride ozagrel, monohydrochloride, (E)-isomer sodium ozagrel |
PubChem Compound | 6438130 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume